(E)-3-(furan-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Description
(E)-3-(Furan-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and an (E)-configured acrylamide moiety linked to a furan-2-yl group. This structure combines aromatic (furan), heterocyclic (thiadiazole), and amide functionalities, making it a candidate for diverse biological activities, including antimicrobial and anticancer effects . Its synthesis typically involves condensation reactions between thiadiazole amines and acryloyl derivatives, as seen in analogous compounds .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(2)11-14-15-12(18-11)13-10(16)6-5-9-4-3-7-17-9/h3-8H,1-2H3,(H,13,15,16)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKATXOBIGJNMK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on existing research.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The 1,3,4-thiadiazole ring has been extensively studied due to its wide range of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
- Antiparasitic
These properties make thiadiazoles significant in medicinal chemistry and drug development .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of furan derivatives with thiadiazole-based amines. The incorporation of various substituents can enhance the biological activity and selectivity of the resulting compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines. Specifically, a related study indicated that derivatives showed promising activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells through inhibition of the VEGFR-2 pathway .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 6 | MCF-7 | 7.4 | VEGFR-2 Inhibition |
| 7 | HCT-116 | 9.5 | VEGFR-2 Inhibition |
| 11a | PC-3 | 11.5 | VEGFR-2 Inhibition |
These findings suggest that this compound may also exhibit similar anticancer properties due to its structural similarities with other active thiadiazole derivatives.
Antimicrobial Activity
Thiadiazole derivatives have been recognized for their antimicrobial properties. Studies show that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the furan ring in this compound could enhance its interaction with bacterial membranes, potentially leading to increased antimicrobial efficacy .
Anti-inflammatory Activity
Thiadiazoles have also been documented for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound might hold therapeutic promise in treating inflammatory conditions .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity and interaction profiles of thiadiazole derivatives with various biological targets. For instance, docking studies with VEGFR-2 have shown that certain thiadiazole derivatives bind effectively to the active site, which correlates with their observed antiproliferative activities . Future studies on this compound could explore similar interactions.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. For example, compounds containing thiadiazole rings have been shown to possess activity against various bacterial strains. The presence of the furan moiety in (E)-3-(furan-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide may enhance its interaction with microbial targets, potentially increasing its efficacy as an antimicrobial agent .
Anticancer Potential
Studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's ability to inhibit cancer cell proliferation has been demonstrated in vitro. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival . The incorporation of furan and thiadiazole groups may synergistically enhance these effects.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various thiadiazole derivatives, including those similar to this compound. The results indicated that compounds with furan substituents demonstrated improved activity against Gram-positive and Gram-negative bacteria compared to their non-furan counterparts. This suggests that the furan moiety plays a critical role in enhancing antimicrobial efficacy.
Case Study 2: Anticancer Activity
In another study focused on the anticancer properties of thiadiazole-containing compounds, researchers synthesized several derivatives and tested their effects on different cancer cell lines. The findings revealed that compounds with both furan and thiadiazole groups exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.
Chemical Reactions Analysis
1.1. Multi-step Synthetic Pathways
The compound is synthesized via condensation and cyclization reactions. A representative pathway involves:
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Furan-2-carbaldehyde undergoes Knoevenagel condensation with malonic acid to form (E)-3-(furan-2-yl)prop-2-enoic acid .
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The enoic acid is converted to an acyl chloride using thionyl chloride (SOCl₂).
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5-Isopropyl-1,3,4-thiadiazol-2-amine reacts with the acyl chloride in anhydrous DCM to form the target enamide.
Key Conditions:
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Temperature: 0–25°C (step 3)
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Catalysts: Pyridine for HCl scavenging
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Yield: 68–72% (final step)
2.1. Thiadiazole Ring Modifications
The 1,3,4-thiadiazole moiety participates in:
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Nucleophilic Substitution : Reacts with alkyl halides (e.g., CH₃I) at the sulfur atom to form sulfonium intermediates.
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Oxidation : The isopropyl group at position 5 oxidizes to a sulfone using H₂O₂/AcOH, enhancing electrophilicity.
2.2. Furan Ring Reactions
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Electrophilic Substitution : Bromination at the furan β-position occurs with Br₂/FeCl₃ (yield: 82%) .
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Diels-Alder Cycloaddition : The furan acts as a diene with maleic anhydride, forming bicyclic adducts (Δ: 110°C, 12h) .
2.3. Enamide Reactivity
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Hydrolysis : Acidic hydrolysis (HCl/H₂O, reflux) cleaves the enamide to 3-(furan-2-yl)prop-2-enoic acid and 5-isopropyl-1,3,4-thiadiazol-2-amine .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding the corresponding propionamide derivative.
3.1. Enzyme Inhibition
The thiadiazole-enamide scaffold inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355 residues (IC₅₀: 1.8 μM) .
3.2. Antimicrobial Activity
Structural analogs exhibit Gram-positive antibacterial activity (MIC: 4–16 μg/mL) by disrupting cell wall synthesis.
Structural Characterization
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NMR : δ 7.8 ppm (thiadiazole C-H), δ 6.4–7.2 ppm (furan protons) .
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HPLC : Purity >98% (C18 column, MeOH/H₂O = 70:30).
Degradation Pathways
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Photodegradation : UV exposure (λ = 254 nm) cleaves the enamide bond, forming furan-2-carbaldehyde and thiadiazole fragments .
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Thermal Decomposition : Degrades above 200°C, releasing CO and NH₃ (TGA-DSC analysis).
Comparative Reactivity of Analogues
| Compound | Key Reaction | Activity/Outcome |
|---|---|---|
| N-(1,3,4-thiadiazol-2-yl)prop-2-enamide | Hydrolysis to prop-2-enoic acid | Lower thermal stability vs. target |
| 3-(4-tert-butylphenyl) analog | Sulfone formation | Enha |
Comparison with Similar Compounds
Key Observations :
- Aromatic Moieties : Replacement of furan with electron-rich groups (e.g., 3,4,5-trimethoxyphenyl) increases receptor binding affinity in anticancer targets .
- Heterocyclic Cores : Thiadiazole derivatives with thiazole cores (e.g., compound 31 in ) exhibit distinct biological profiles due to altered electronic environments.
Antimicrobial Activity
- Compound 16 () : A 1,3,4-thiadiazol-2-yl acetamide derivative demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria (MIC: 2–8 µg/mL), attributed to the thiadiazole core and electron-withdrawing substituents .
Anticancer Activity
- 7c–7f (): Cyanoacrylamide-thiadiazole hybrids showed IC50 values of 1.5–4.2 µM against MCF-7 and HeLa cells, with furan-2-yl analogs (7c) exhibiting moderate efficacy .
- SA03/SA07 () : Thiadiazolimine derivatives with furan moieties displayed alpha-amylase inhibition (IC50: 12–18 µM), highlighting the role of aromatic interactions in receptor binding .
Physicochemical Properties
| Property | Target Compound (Inferred) | N-(5-Ethyl-...) | Compound 31 |
|---|---|---|---|
| Molecular Weight | ~335 g/mol | 307 g/mol | 342 g/mol |
| LogP (Lipophilicity) | ~2.8 (moderate) | 2.1 | 3.5 |
| Hydrogen Bond Acceptors | 5 | 4 | 5 |
Q & A
Q. What are the established synthetic routes for (E)-3-(furan-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide, and how are reaction conditions optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling a furan-derived acryloyl chloride with 5-propan-2-yl-1,3,4-thiadiazol-2-amine. Key steps include:
- Acylation : Reacting 5-propan-2-yl-1,3,4-thiadiazol-2-amine with (E)-3-(furan-2-yl)acryloyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) under reflux, with triethylamine as a base to neutralize HCl .
- Purification : Recrystallization from ethanol/water mixtures to isolate the product in high purity (>95%) .
- Optimization : Reaction monitoring via TLC (silica gel F254 plates) and adjusting stoichiometric ratios (1:1.2 amine:acyl chloride) to maximize yield (reported ~70-80%) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Acylation | DMF, Et₃N, 80°C, 6h | 75% | 97% (HPLC) |
| Purification | Ethanol/water (3:1) | - | 99% (NMR) |
Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- 1H/13C NMR : Assign protons and carbons of the thiadiazole (δ 8.1–8.3 ppm for NH), furan (δ 6.3–7.2 ppm), and propenamide (J = 15–16 Hz for trans E-configuration) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiadiazole C=N (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 305.0823 [M+H]⁺) .
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement; data collected at 100 K with Mo-Kα radiation .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological targets of this compound?
Methodological Answer:
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Use common cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to normalize cytotoxicity data .
- Dose-Response Curves : Generate IC50 values with triplicate replicates (p < 0.05) to address variability in apoptosis assays .
- Meta-Analysis : Cross-reference structural analogs (e.g., furan vs. thiophene substitutions) to identify moiety-specific activity trends .
Q. How is X-ray crystallography applied to determine the crystal structure, and what challenges arise during refinement?
Methodological Answer:
Q. What structure-activity relationship (SAR) insights guide the modification of the thiadiazole and furan moieties to enhance bioactivity?
Methodological Answer:
- Thiadiazole Modifications :
- Furan Modifications :
- Electron-Withdrawing Groups : Nitro or cyano at the 5-position enhance electrophilicity and cytotoxicity (IC50 reduction by 40%) .
- Table 2: SAR Trends
| Modification | Biological Impact | Example |
|---|---|---|
| Thiadiazole 5-isopropyl | ↑ Lipophilicity, ↑ IC50 (20 μM → 12 μM) | |
| Furan 5-nitro | ↑ Electrophilicity, ↓ IC50 (15 μM → 9 μM) |
Q. What analytical challenges arise in assessing the purity of this compound, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
